Cas no 82740-98-5 (Uridine-5',5'-D2)
Uridine-5',5'-D2 Chemical and Physical Properties
Names and Identifiers
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- Uridine-5',5'-C-d2(9CI)
- [5',5''-2H2]URIDINE
- Uridine-[5',5'-D2]
- Uridine-5',5'-D2
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- Inchi: 1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i3D2
- InChI Key: DRTQHJPVMGBUCF-APTDQHSTSA-N
- SMILES: O1[C@H](C([2H])([2H])O)[C@H]([C@H]([C@@H]1N1C=CC(NC1=O)=O)O)O
Uridine-5',5'-D2 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | U829918-1mg |
Uridine-[5',5'-D2] |
82740-98-5 | 1mg |
$178.00 | 2023-05-17 | ||
| TRC | U829918-10mg |
Uridine-[5',5'-D2] |
82740-98-5 | 10mg |
$1372.00 | 2023-05-17 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-291086-50 mg |
[5',5''-2H2]uridine, |
82740-98-5 | 50mg |
¥6,814.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-291086A-100 mg |
[5',5''-2H2]uridine, |
82740-98-5 | 100MG |
¥11,552.00 | 2023-07-11 | ||
| Omicron Biochemicals | NUC-046-0.050g |
[5',5''-2H2]uridine |
82740-98-5 | 0.050g |
$1015 | 2025-08-07 | ||
| Omicron Biochemicals | NUC-046-0.10g |
[5',5''-2H2]uridine |
82740-98-5 | 0.10g |
$1705 | 2025-08-07 | ||
| Omicron Biochemicals | NUC-046-0.25g |
[5',5''-2H2]uridine |
82740-98-5 | 0.25g |
$3395 | 2025-08-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-291086-50mg |
[5',5''-2H2]uridine, |
82740-98-5 | 50mg |
¥6814.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-291086A-100mg |
[5',5''-2H2]uridine, |
82740-98-5 | 100mg |
¥11552.00 | 2023-09-05 | ||
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B71059-50mg |
[5',5''-2H2]URIDINE |
82740-98-5 | , | 50mg |
¥21000.00 | 2023-09-19 |
Uridine-5',5'-D2 Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on Uridine-5',5'-D2
Uridine-5',5'-D2 (CAS No. 82740-98-5): A Deuterated Nucleoside for Advanced Research Applications
Uridine-5',5'-D2 (CAS No. 82740-98-5) is a deuterated form of uridine, a crucial nucleoside that plays a vital role in various biological processes. This compound is widely used in research settings to study the dynamics of nucleic acid metabolism and to enhance the stability and bioavailability of nucleosides in biological systems. The deuterium substitution at the 5' and 5' positions of the ribose sugar provides unique advantages for researchers, making it an essential tool in the fields of chemistry, biochemistry, and pharmacology.
Uridine-5',5'-D2 is a valuable reagent for studying the kinetics and mechanisms of enzymatic reactions involving uridine. The presence of deuterium atoms, which are heavier isotopes of hydrogen, can significantly affect the reaction rates and pathways, providing insights into the underlying molecular mechanisms. Recent studies have demonstrated that deuterated nucleosides like Uridine-5',5'-D2 can be used to investigate the catalytic efficiency of enzymes involved in RNA synthesis and degradation, contributing to a deeper understanding of these fundamental biological processes.
In addition to its applications in enzymology, Uridine-5',5'-D2 has gained attention for its potential in drug development and pharmacological research. Deuterium substitution can improve the metabolic stability of nucleosides, reducing their susceptibility to rapid degradation by cellular enzymes. This enhanced stability can lead to prolonged drug action and improved therapeutic outcomes. For instance, deuterated analogs of uridine have been explored as potential treatments for neurodegenerative diseases, where they may help to protect neurons from damage and promote repair processes.
The use of Uridine-5',5'-D2 in nuclear magnetic resonance (NMR) spectroscopy is another area of significant interest. Deuterium atoms have a distinct NMR signal compared to hydrogen atoms, making them useful for tracking the incorporation and distribution of nucleosides within complex biological systems. This capability is particularly valuable in studying the interactions between nucleic acids and proteins, as well as in monitoring the metabolism of nucleosides in living cells.
Recent advancements in mass spectrometry (MS) have further expanded the utility of Uridine-5',5'-D2. The deuterium-labeled compound can serve as an internal standard for quantitative analysis, ensuring accurate and reliable measurements of uridine levels in various biological samples. This application is crucial for clinical research, where precise quantification of nucleosides is essential for diagnosing and monitoring diseases such as cancer and metabolic disorders.
Beyond its research applications, Uridine-5',5'-D2 has potential implications for therapeutic interventions. Studies have shown that uridine supplementation can improve cognitive function and reduce symptoms of depression by promoting neuroplasticity and enhancing neurotransmitter synthesis. Deuterated forms of uridine may offer additional benefits by extending the duration of these effects due to their increased metabolic stability.
In conclusion, Uridine-5',5'-D2 (CAS No. 82740-98-5) is a versatile compound with a wide range of applications in chemical, biochemical, and pharmacological research. Its unique properties make it an invaluable tool for investigating fundamental biological processes, developing new drugs, and advancing our understanding of complex diseases. As research continues to uncover new insights into the roles of nucleosides in health and disease, the importance of compounds like Uridine-5',5'-D2 will only continue to grow.
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